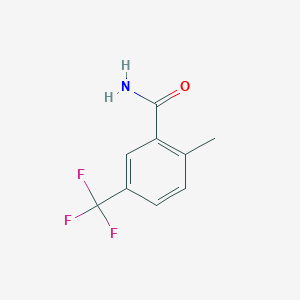

2-Methyl-5-(trifluoromethyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Synthetic and Medicinal Chemistry Research

The benzamide scaffold is a cornerstone in synthetic and medicinal chemistry, valued for its robust chemical properties and its prevalence in a vast array of biologically active compounds. researchgate.netontosight.ai Benzamides are recognized as privileged structures, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. This versatility has made them a focal point in drug discovery and development. ontosight.ainih.gov

The amide bond of the benzamide moiety is structurally similar to the peptide bond, allowing it to mimic peptide ligands and interact with biological receptors and enzymes through hydrogen bonding. ontosight.ai This ability to form stable interactions is a key reason for its widespread use. Research has demonstrated that derivatives of the benzamide scaffold exhibit a broad spectrum of pharmacological activities. researchgate.netontosight.ai This wide range of biological effects underscores the scaffold's importance and justifies its continued exploration in the development of novel therapeutic agents. researchgate.net

| Pharmacological Activity | Area of Research Application |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Immunology & Rheumatology |

| Antiviral | Virology |

| Anticonvulsant | Neurology & Epilepsy Research |

| Analgesic | Pain Management Research |

| Glucokinase Activation | Diabetes & Metabolic Disorders |

Strategic Role of Trifluoromethylation in Chemical Compound Design for Research Applications

The introduction of a trifluoromethyl (-CF3) group into a molecular scaffold, a process known as trifluoromethylation, is a critical strategy in modern chemical design. bohrium.com This small functional group can profoundly alter a compound's physicochemical and biological properties, making it a powerful tool for optimizing molecules in medicinal and agrochemical research. bohrium.commdpi.com The medicinal use of the trifluoromethyl group dates back to the late 1920s, with research intensifying significantly in the mid-1940s. wikipedia.org

The -CF3 group is highly electronegative and strongly electron-withdrawing, which can influence the acidity or basicity of nearby functional groups and modulate electronic interactions with biological targets. mdpi.comwikipedia.org One of its most significant impacts is on metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation, which can increase a compound's biological half-life. mdpi.com It is often used as a bioisostere for a methyl or chloro group, allowing researchers to fine-tune a molecule's properties while maintaining a similar size and shape. mdpi.comwikipedia.org The strategic placement of a -CF3 group can lead to improved efficacy, better pharmacokinetic profiles, and enhanced binding selectivity for its intended target. mdpi.com

| Property Modified | General Effect of -CF3 Introduction |

|---|---|

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. mdpi.com |

| Metabolic Stability | Enhances stability by blocking metabolic oxidation at the site of substitution. mdpi.comwikipedia.org |

| Binding Affinity | Can improve binding to target proteins through favorable electronic and hydrophobic interactions. mdpi.com |

| Aqueous Solubility | Can influence solubility, depending on the overall molecular structure. wikipedia.org |

| pKa (Acidity/Basicity) | Lowers the pKa of acids and the basicity of amines due to its strong electron-withdrawing nature. wikipedia.org |

| Bioavailability | Can be modulated by altering lipophilicity and metabolic stability. mdpi.com |

Historical Context of Academic Investigations into 2-Methyl-5-(trifluoromethyl)benzamide Analogues

Direct historical accounts focusing specifically on this compound are sparse, as it is largely considered a synthetic intermediate. However, the academic investigation of its structural analogues—substituted trifluoromethylbenzamides—has a documented history rooted in the search for new bioactive compounds.

An early example of research into related structures dates back to 1969, when the synthesis of compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) was reported as part of a study on potential anticoccidial agents for veterinary use. iucr.org This early work highlights that the trifluoromethylbenzamide scaffold was recognized for its potential in influencing biological activity decades ago.

In subsequent years, research has expanded to explore a wide variety of analogues for different applications. The core structure has been modified with different substituents at various positions on the benzene (B151609) ring to probe structure-activity relationships. These investigations have spanned numerous fields, from agrochemicals to human therapeutics, demonstrating the scaffold's versatility. For instance, research has been conducted on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. nih.gov Other studies have focused on trifluoromethylbenzamide derivatives as precursors for complex antitubercular agents. iucr.org The continued synthesis and study of these analogues reflect an enduring interest in harnessing the unique properties conferred by the trifluoromethyl and benzamide moieties. ontosight.aigoogle.com

| Analogue Class/Example | Area of Academic Investigation | Reference Year |

|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Anticoccidial agents; Precursors for antitubercular compounds. iucr.org | 1969 |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Antimycobacterial activity and cholinesterase inhibition. nih.gov | 2020 |

| General 4-(Trifluoromethyl)benzamide derivatives | Potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai | - |

| Various 2-(Trifluoromethyl)benzamide derivatives | Intermediates in the synthesis of fungicides (e.g., Fluopyram). patsnap.com | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYOPRYNZOLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379594 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-97-7 | |

| Record name | Benzamide, 2-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 5 Trifluoromethyl Benzamide and Its Analogues

Established Synthetic Routes for 2-Methyl-5-(trifluoromethyl)benzamide

The most common and well-established methods for the synthesis of this compound rely on the formation of the amide bond from readily available precursors, primarily 2-methyl-5-(trifluoromethyl)benzoic acid or its corresponding acyl chloride.

Amide Bond Formation Strategies and Conditions

The final step in the synthesis of this compound typically involves the creation of the amide linkage. This can be achieved through several reliable methods:

From Acyl Chlorides: A highly efficient method involves the reaction of 2-methyl-5-(trifluoromethyl)benzoyl chloride with ammonia (B1221849). This reaction is typically carried out in a suitable solvent, such as isopropanol (B130326) or even in the presence of cold water with aqueous ammonia. The reaction proceeds readily due to the high reactivity of the acyl chloride. For instance, a patented process describes the preparation of a similar compound, 2-(trifluoromethyl)benzamide, by purging ammonia gas into a solution of 2-(trifluoromethyl)benzoyl chloride in isopropanol at a controlled temperature range of -10°C to 0°C. google.comjustia.com Another variation involves reacting the acyl chloride with aqueous ammonium (B1175870) hydroxide at low temperatures. justia.com These methods are generally high-yielding and proceed under mild conditions.

From Carboxylic Acids: Direct amidation of 2-methyl-5-(trifluoromethyl)benzoic acid is another viable route. This approach requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC) in the presence of an activating agent (such as HOBt or DMAP), or the use of phosphonium-based reagents. The reaction is typically performed by treating the carboxylic acid with the coupling agent and then adding a source of ammonia, such as ammonium chloride in the presence of a base.

A general representation of these amide bond formation strategies is presented in the table below.

| Starting Material | Reagents | Typical Conditions |

| 2-Methyl-5-(trifluoromethyl)benzoyl chloride | Ammonia (gas or aqueous solution) | Inert solvent (e.g., isopropanol), low temperature (-10°C to 25°C) |

| 2-Methyl-5-(trifluoromethyl)benzoic acid | Coupling agent (e.g., DCC, EDC), Ammonia source (e.g., NH4Cl), Base | Anhydrous organic solvent (e.g., DCM, DMF), Room temperature |

Precursor Chemistry and Transformation Pathways

The key precursors for the established synthetic routes are 2-methyl-5-(trifluoromethyl)benzoic acid and its corresponding benzoyl chloride.

Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic Acid: This precursor is commercially available. Its synthesis can be envisioned through several pathways, including the oxidation of the corresponding benzyl alcohol or aldehyde, or through functionalization of a pre-existing aromatic ring. For example, a related compound, 2-(trifluoromethyl)benzoic acid, can be synthesized from 2-trichloromethyl benzal chloride through fluorination followed by hydrolysis and oxidation with nitric acid. google.com

Synthesis of 2-Methyl-5-(trifluoromethyl)benzoyl Chloride: This acyl chloride is also commercially available and can be readily prepared from the corresponding carboxylic acid. A standard method for this transformation is the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) involves the treatment of the corresponding benzoic acid with thionyl chloride to afford the acid chloride, which is then reacted with ammonia. nih.gov

Advanced Organic Synthesis Approaches for Functionalization

Beyond the traditional methods, advanced organic synthesis techniques offer alternative pathways to this compound and its analogues. These methods often involve the direct functionalization of simpler aromatic systems, providing a more atom-economical approach.

Radical Trifluoromethylation Techniques for Aromatic Systems

The direct introduction of a trifluoromethyl group onto a benzamide (B126) scaffold is a powerful strategy for synthesizing analogues. Radical trifluoromethylation has emerged as a prominent method for this transformation. A notable strategy involves a para-selective C-H trifluoromethylation of benzamide derivatives. nih.govresearchgate.net This method utilizes iminium activation to direct the trifluoromethyl radical to the para position. nih.govresearchgate.net While this specific methodology is designed for para-selectivity, the principles of radical C-H trifluoromethylation could potentially be adapted to achieve substitution at the meta-position (position 5) of a 2-methylbenzamide (B88809) precursor, although regioselectivity would be a significant challenge to overcome. The reaction typically employs a trifluoromethyl source, a photoredox catalyst, and an oxidant.

The general conditions for such a reaction are summarized below.

| Substrate | Trifluoromethyl Source | Catalyst/Activator | Conditions |

| Benzamide Derivative | e.g., CF₃SO₂Cl, Togni's reagent | Photoredox catalyst, Iminium activation | Organic solvent, Visible light irradiation |

Catalytic Directed Functionalization: C-H Activation Methodologies

C-H activation represents a frontier in organic synthesis, allowing for the direct formation of C-C bonds from ubiquitous C-H bonds.

Palladium-catalyzed C-H methylation offers a potential route to introduce the methyl group at the C2 position of a 5-(trifluoromethyl)benzamide precursor. The amide group can act as a directing group, facilitating the ortho-C-H activation. Research has demonstrated the palladium-catalyzed ortho-methylation of benzamides using various methylating agents. However, the presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position can significantly influence the reactivity and regioselectivity of the C-H activation step. acs.org In some cases, such strongly deactivating groups can even inhibit the reaction. acs.org

The general components of a palladium-catalyzed C-H methylation reaction are outlined in the following table.

| Substrate | Methylating Agent | Catalyst | Ligand | Directing Group |

| 5-(Trifluoromethyl)benzamide | e.g., DABAL-Me₃, DTBP | Pd(OAc)₂ | e.g., XantPhos | Amide group |

Cobalt-Catalyzed Methylation Mechanisms

Cobalt-catalyzed C-H methylation has become a significant strategy for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govcell.com This method takes advantage of directing groups inherent in the substrate to guide the methylation to a specific C-H bond, offering high regioselectivity. nih.govcell.com

The general mechanism for cobalt-catalyzed C-H methylation often involves a Co(I)/Co(III) catalytic cycle. The process is typically initiated by the coordination of a directing group, such as an amide, to the cobalt catalyst. This is followed by a C-H bond activation step, forming a cobaltacyclic intermediate. The active methylating agent then delivers a methyl group to the cobalt center, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the active catalyst.

While direct C-H methylation at the C-2 position of a benzamide is a key application, cobalt catalysts are also effective for N-methylation of amides using methanol as a C1 source. acs.orgacs.orgacs.org This process typically involves an in-situ generated cobalt catalyst and is believed to proceed through the involvement of an active cobalt(I) hydride species. acs.orgacs.org The reaction pathway includes the oxidation of methanol to formaldehyde, which then reacts with the amide to form a hemiaminal intermediate. Subsequent dehydration and reduction steps, mediated by the cobalt hydride, lead to the N-methylated product. acs.org

Key Features of Cobalt-Catalyzed Methylation:

| Feature | Description |

| Catalyst | Often an in-situ generated cobalt species from a precatalyst like Co(OAc)₂. |

| Methyl Source | Boron-based reagents for C-H methylation cell.com; Methanol for N-methylation. acs.orgacs.org |

| Directing Group | Amide functionality or other Lewis basic groups inherent to the substrate. nih.gov |

| Key Intermediates | Cobaltacyclic species in C-H activation nih.gov; Cobalt(I) hydride in N-methylation. acs.orgacs.org |

| Advantages | High regioselectivity, functional group tolerance, and utility in late-stage functionalization. nih.govcell.com |

Nickel-Catalyzed Methylation Pathways

Nickel-catalyzed reactions provide a powerful and cost-effective alternative for the methylation of benzamides. A prominent strategy involves the ortho-C–H methylation of benzamides using an 8-aminoquinoline moiety as a bidentate directing group. nih.gov This approach allows for high selectivity at the less sterically hindered ortho position. nih.gov

The catalytic cycle for this transformation typically begins with the coordination of the bidentate directing group to a Ni(II) precursor. This is followed by a concerted metalation-deprotonation step to form a five-membered nickelacycle intermediate. Oxidative addition of a methylating agent, such as methyl tosylate or dicumyl peroxide, to the Ni(II) center generates a Ni(IV) intermediate. ibs.re.kr The final step is a reductive elimination of the methylated product, regenerating the active Ni(II) catalyst. ibs.re.kr These reactions exhibit broad functional group compatibility, tolerating sensitive groups like amides. ibs.re.kr

Comparative Overview of Nickel-Catalyzed Methylation Methods:

| Method | Methylating Agent | Directing Group | Key Features |

| Cross-Electrophile Coupling | Methyl tosylate | None (Aryl Halide/Tosylate Substrate) | Mild conditions, effective for heteroaryl electrophiles. ibs.re.kr |

| Directed C-H Methylation | Dicumyl Peroxide (DCP) | 8-aminoquinoline | Targets ortho C-H bonds specifically. |

| Directed C-H Alkylation | Unactivated alkyl halides | 8-aminoquinoline | High functional group compatibility and regioselectivity. nih.govgoogle.com |

Asymmetric Synthesis Applications

The development of asymmetric methods is crucial for producing enantiomerically pure pharmaceuticals. acs.org Asymmetric synthesis aims to convert achiral starting materials into chiral products with a high degree of stereoselectivity. acs.orgnih.gov This is often achieved through chiral induction using chiral catalysts, reagents, or auxiliaries.

Organocatalysis has emerged as a powerful tool for constructing C-C bonds in a highly stereoselective manner. The nitro-Michael reaction, which involves the conjugate addition of a nucleophile to a nitroalkene, is a key transformation in this area. The products, optically active functionalized nitro-derivatives, are versatile building blocks for complex bioactive molecules.

In the context of synthesizing analogues of this compound, an organocatalytic nitro-Michael reaction could be envisioned where a chiral organocatalyst, such as a bifunctional thiourea (B124793) or squaramide derivative derived from cinchona alkaloids, activates both the nucleophile and the nitroalkene. The catalyst typically operates through a network of hydrogen bonds, creating a well-organized transition state that directs the stereochemical outcome of the reaction. This approach allows for the enantioselective formation of tertiary nitrocompounds which can be further elaborated.

Typical Components of an Organocatalytic Nitro-Michael Reaction:

| Component | Role | Example |

| Organocatalyst | Activates substrates and controls stereochemistry via non-covalent interactions. | Cinchona alkaloid-derived thioureas or squaramides. |

| Michael Donor | The nucleophile that adds to the Michael acceptor. | Diethyl malonate, ketones, or aldehydes. |

| Michael Acceptor | The electrophilic nitroalkene. | β-nitrostyrene derivatives. |

| Product | Enantioenriched nitro-functionalized compound. | A versatile intermediate for further synthesis. |

Mechanistic Studies of this compound Formation and Transformation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing novel transformations. The formation and subsequent reactions of benzamides can proceed through various complex pathways.

Single Electron Transfer (SET) Processes in Synthesis

Single Electron Transfer (SET) is a key mechanistic pathway in many modern organic reactions, including those catalyzed by transition metals or driven by photoredox catalysis. acs.org In a SET process, a single electron is transferred from a donor to an acceptor, generating radical ion intermediates. This mechanism is distinct from traditional two-electron (polar) pathways.

In the context of transition metal-catalyzed C-H functionalization of benzamides, a SET mechanism can be operative. For instance, a proposed pathway in certain ruthenium-catalyzed alkylations involves the SET reduction of an alkyl bromide by the catalyst to generate a carbon-based radical. nih.gov This radical can then engage in the C-C bond-forming step. Similarly, photoredox catalysis, which relies on a photocatalyst absorbing visible light to initiate a SET process, can generate radical species under mild conditions for use in complex bond formations. acs.org The feasibility of a SET pathway can often be predicted by considering the redox potentials of the catalyst and substrates involved.

Intramolecular C-H Insertion Mechanisms

Intramolecular C-H insertion reactions are powerful transformations that allow for the efficient construction of cyclic structures through the formation of a C-C bond within the same molecule. These reactions are often mediated by the generation of a highly reactive carbene or nitrene intermediate, which then inserts into a C-H bond.

For analogues of this compound, a relevant transformation is the intramolecular C-H insertion of carbenes derived from 2-diazo-2-sulfamoylacetamides. In these reactions, a transition metal catalyst, such as one based on copper or rhodium, facilitates the decomposition of the diazo compound to generate a metal carbene. This intermediate can then undergo a 1,5-C-H insertion into an aromatic ring of the amide moiety. This process leads to the formation of indolin-2-one derivatives, demonstrating a highly chemoselective pathway where the N-aryl substituents on the acetamide are more reactive than those on the sulfonamide. Such methodologies enable the rapid construction of complex heterocyclic frameworks from relatively simple precursors.

Analysis of Competitive Reaction Pathways

The synthesis of this compound, while achievable through several routes, is often accompanied by the potential for competitive reaction pathways that can lead to the formation of undesired isomers and byproducts. A thorough analysis of these pathways is crucial for optimizing reaction conditions to maximize the yield and purity of the target compound. The primary challenges in the synthesis arise from controlling regioselectivity during the functionalization of the aromatic ring and managing competitive reactions during the formation of the amide bond.

One of the key intermediates in the synthesis of this compound is 2-methyl-5-(trifluoromethyl)benzoic acid or its corresponding acyl chloride. The formation of this intermediate itself can be subject to competitive reactions. For instance, the introduction of the methyl and trifluoromethyl groups onto the benzene (B151609) ring can lead to a mixture of regioisomers if the directing effects of the substituents are not carefully controlled.

During the amidation step, where 2-methyl-5-(trifluoromethyl)benzoyl chloride is reacted with an ammonia source, the primary competitive reaction is the hydrolysis of the acyl chloride back to the carboxylic acid. This is particularly prevalent if the reaction is carried out in the presence of water or if the ammonia source is an aqueous solution. The rate of amidation versus hydrolysis is dependent on factors such as the concentration of the amine, reaction temperature, and the solvent system employed. Anhydrous conditions are therefore highly favorable for maximizing the yield of the desired benzamide.

Another potential competitive pathway, particularly in industrial settings, involves the reaction of the starting materials or intermediates with impurities present in the reaction mixture. For example, in the synthesis of related trifluoromethylated benzamides, the presence of isomers in the starting materials can lead to the formation of isomeric benzamide products that are difficult to separate. A patent for the synthesis of 2-trifluoromethyl benzamide highlights that an isomer of an intermediate, 2-fluoro-3-chloro-benzotrifluoride, does not participate in the subsequent reaction, which simplifies purification. google.com This suggests that in the synthesis of this compound, the purity of the starting materials is critical to avoid a complex mixture of final products.

Furthermore, in syntheses involving multiple steps, side reactions can occur at various stages. For instance, in the preparation of analogous compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the formation of byproducts has been observed. nih.gov While not the same target molecule, this indicates that the combination of functional groups present on the benzene ring can influence the reactivity and lead to unexpected side reactions.

The following interactive data table summarizes the key competitive reaction pathways that can occur during the synthesis of this compound.

| Reaction Step | Desired Reaction | Competitive Reaction | Factors Influencing Outcome |

| Aromatic Functionalization | Regioselective introduction of methyl and trifluoromethyl groups to yield the 1,2,4-substitution pattern. | Formation of other regioisomers (e.g., 1,2,3- or 1,3,4-substituted products). | Directing effects of the substituents, choice of catalyst, reaction temperature. |

| Amidation of 2-methyl-5-(trifluoromethyl)benzoyl chloride | Nucleophilic acyl substitution with ammonia to form this compound. | Hydrolysis of the benzoyl chloride to 2-methyl-5-(trifluoromethyl)benzoic acid. | Presence of water, concentration of ammonia, reaction temperature, solvent. |

| Reaction with Impurities | Reaction of the desired intermediates to form the target product. | Reaction of isomeric impurities in the starting materials to form isomeric benzamide byproducts. | Purity of starting materials and intermediates. |

Derivatization and Structural Modification Strategies for 2 Methyl 5 Trifluoromethyl Benzamide

Rational Design Principles for Novel Benzamide (B126) Derivatives

The modification of 2-methyl-5-(trifluoromethyl)benzamide to develop novel derivatives with potentially enhanced properties is guided by established principles in medicinal chemistry and materials science. These strategies aim to systematically alter the molecule's physicochemical and structural features to optimize its biological activity, selectivity, and pharmacokinetic profile.

Strategic Incorporation of Multiple Trifluoromethyl Groups

The trifluoromethyl (CF3) group is a critical functional moiety in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. The strategic addition of more than one trifluoromethyl group to the this compound scaffold is a rational approach to modulate its bioactivity. The introduction of multiple CF3 groups into aromatic compounds, however, presents a significant synthetic challenge. researchgate.net

Visible light-promoted multiple trifluoromethylation of phenols using commercially available CF3I has been reported as a "continuous activation strategy" that enables sequential trifluoromethylations. researchgate.net While direct C-H trifluoromethylation of arenes via a radical pathway has been explored, achieving high site-selectivity, particularly para-selective C-H trifluoromethylation, has been a major hurdle. nih.gov A light-promoted method using 4,5-dichlorofluorescein (DCFS) has shown success in the para-selective C-H trifluoromethylation of arylcarbamates. researchgate.net Another strategy involves iminium activation for the para-selective C-H trifluoromethylation of benzamide derivatives, which proceeds through a radical-type nucleophilic substitution. nih.gov

The rationale for incorporating additional trifluoromethyl groups includes:

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the compound's half-life.

Receptor Binding: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

Bioisosteric Replacements in Benzamide Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements can be considered.

One key area for modification is the amide bond itself. A variety of amide bioisosteres have been explored, including:

Ester

Thioamide

Selenoamide

Sulfonamide

Urea

Triazole nih.gov

In a study on benzamide analogs as potential anthelmintics, the replacement of the amide group with a thioamide or selenoamide resulted in a significant reduction in motility in C. elegans, similar to the parent benzamide compound. nih.gov Conversely, N-alkylamides and sulfonamides showed no significant activity. nih.gov Triazole derivatives have also been designed as amide analogs. nih.gov

The trifluoromethyl group itself can act as a bioisostere for other chemical groups. For instance, it has been successfully used as a bioisosteric replacement for the aliphatic nitro group in CB1 receptor positive allosteric modulators, leading to more potent compounds with improved in vitro metabolic stability. nih.govresearchgate.net

Design and Synthesis of Linker-Modified Analogues

One example of this approach is the synthesis of benzoxazole-benzamide conjugates connected via a 2-thioacetamido linker. nih.gov In this design, the linker serves to connect the benzamide functionality with a benzoxazole (B165842) moiety, creating a new class of compounds with potential anti-proliferative and VEGFR-2 inhibitory activity. nih.gov The synthesis of these linker-modified analogues typically involves multi-step reaction sequences, starting with the preparation of the individual core structures followed by their conjugation via the designed linker. nih.gov

Synthesis of Specific Classes of Benzamide Derivatives

The rational design principles outlined above can be applied to the synthesis of specific classes of this compound derivatives, such as those incorporating thiazole (B1198619) and pyrimidine (B1678525) rings. These heterocyclic systems are prevalent in many biologically active compounds.

Thiazole-Based Benzamide Analogues

Thiazole rings are a common feature in a wide range of pharmaceuticals and agrochemicals. researchgate.net The incorporation of a thiazole moiety into the benzamide scaffold can lead to novel compounds with interesting biological activities.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their anticancer activity. mdpi.com The synthesis of these compounds involved the preparation of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which was then coupled with various anilines to form the final carboxamide derivatives. mdpi.com Another study reported the design and synthesis of nine novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives starting from ethyl 4,4,4-trifluoroacetoacetate. researchgate.net

The general synthetic strategy for preparing thiazole-based benzamide analogues often involves the Hantzsch thiazole synthesis, which is the reaction of a thioamide with an α-haloketone. bepls.com Variations of this method and other synthetic routes are employed to create diverse thiazole derivatives that can then be coupled with the appropriate benzamide precursor. bepls.compatsnap.com

Below is a table summarizing some synthesized thiazole-based benzamide analogues and their reported activities:

| Compound ID | Structure | Reported Activity | Reference |

| 8a | N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl) thiazole-5-carboxamide | Anticancer activity against A-549, Bel7402, and HCT-8 cell lines | mdpi.com |

| 8e | 2-(2-Chlorophenyl)-4-(trifluoromethyl)-N-(2-(trifluoromethyl)phenyl)thiazole-5-carboxamide | Moderate anticancer activity | mdpi.com |

| 1 | A 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivative | Fungicidal activity with 90% control of tomato late blight | researchgate.net |

| 2F | A 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivative | Insecticidal activity with 80% control against potato leafhopper | researchgate.net |

| 2H | A 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivative | Insecticidal activity with 100% control against potato leafhopper | researchgate.net |

Pyrimidine-Containing Benzamide Derivatives

Pyrimidine is another key heterocyclic scaffold found in numerous biologically active molecules. core.ac.ukresearchgate.net The incorporation of a pyrimidine ring into the benzamide structure can lead to compounds with a wide range of potential applications.

A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety have been designed and synthesized. frontiersin.org These compounds were synthesized via a four-step reaction sequence starting from ethyl trifluoroacetoacetate. frontiersin.org Another study focused on the synthesis and pharmacological evaluation of trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. nih.gov This work utilized a fluorine scan strategy to design the derivatives. nih.gov

The synthesis of these derivatives often involves the construction of the pyrimidine ring followed by its coupling to a benzamide precursor or vice versa. The Biginelli reaction is a classic method for pyrimidine synthesis. core.ac.uk

Below is a table summarizing some synthesized pyrimidine-containing benzamide analogues and their reported activities:

| Compound ID | Structure | Reported Activity | Reference |

| 13d | A 4-(2-pyrimidinylamino)benzamide derivative | Potent Hedgehog signaling pathway inhibitor with an IC50 of 1.44 nM | nih.gov |

| 5q | A 6-(trifluoromethyl)pyrimidine and benzamide derivative | Antifungal activities against various plant pathogens | frontiersin.org |

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR inhibitor with IC50 values of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase | nih.gov |

Imidazole-Containing Benzamide Analogues

The incorporation of an imidazole (B134444) ring into molecular structures is a common strategy in medicinal chemistry, as this heterocyclic motif is present in many biologically active compounds. researchgate.netnih.gov Imidazole derivatives are known to exhibit a wide range of pharmacological activities. jocpr.comresearchgate.net Synthetic approaches to creating imidazole-containing benzamide analogues often involve multi-step reactions.

One general approach involves the condensation of a dicarbonyl compound with an aldehyde in the presence of ammonia (B1221849), known as the Radziszewski synthesis, to form the imidazole ring. ijarsct.co.in For a compound like this compound, this could theoretically involve modifying the benzamide to incorporate functional groups that can participate in such cyclization reactions.

Another versatile method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov For instance, N-aryltrifluoroacetimidoyl chlorides can react with TosMIC to produce 1,4,5-trisubstituted imidazoles containing a trifluoromethyl group. nih.gov A plausible, though not explicitly documented, pathway for derivatizing this compound would involve its conversion into a suitable imidoyl chloride, which could then react with TosMIC to yield a novel imidazole-benzamide hybrid.

The potential biological activities of such analogues are of significant interest. The imidazole moiety can act as a hydrogen bond donor or acceptor, potentially interacting with biological targets. nih.gov

Table 1: Representative Synthetic Methods for Imidazole Derivatives

| Method | Key Reagents | Description | Potential Application to Core Compound |

|---|---|---|---|

| Radziszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia | A condensation reaction that forms the imidazole ring from three components. ijarsct.co.in | Modification of the benzamide to participate in the condensation. |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Base | Reaction of an aldehyde (or related compound) with TosMIC to form the imidazole ring. nih.gov | Conversion of the benzamide to an appropriate precursor for reaction with TosMIC. |

| Aza-Michael Initiated Ring Closure | Bromoenones, Benzimidamides | A method for preparing 5-(trifluoroacetyl)imidazoles via an aza-Michael addition followed by cyclization. researchgate.net | Could be adapted to synthesize trifluoromethyl-imidazole benzamides. |

Acylthiourea Derivatives of Benzamides

Acylthiourea derivatives are a class of compounds recognized for their diverse biological activities and their utility as intermediates in the synthesis of various heterocyclic systems. mdpi.comrsc.org The synthesis of acylthiourea derivatives from this compound would typically proceed through an isothiocyanate intermediate.

The standard procedure involves converting the parent carboxylic acid, 2-Methyl-5-(trifluoromethyl)benzoic acid, into its corresponding acyl chloride using a reagent like thionyl chloride. nih.gov This acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govrsc.org This reaction generates a highly reactive acyl isothiocyanate in situ. The subsequent addition of a primary or secondary amine to the reaction mixture results in the formation of the N,N'-disubstituted acylthiourea derivative. nih.govgoogle.com

The general synthetic pathway is illustrated below:

Acid Chloride Formation: 2-Methyl-5-(trifluoromethyl)benzoic acid + SOCl₂ → 2-Methyl-5-(trifluoromethyl)benzoyl chloride

Isothiocyanate Formation: 2-Methyl-5-(trifluoromethyl)benzoyl chloride + KSCN → 2-Methyl-5-(trifluoromethyl)benzoyl isothiocyanate

Acylthiourea Synthesis: 2-Methyl-5-(trifluoromethyl)benzoyl isothiocyanate + R₂NH → N'-[2-Methyl-5-(trifluoromethyl)benzoyl]-N,N-dialkylthiourea

The properties of the final acylthiourea product can be tuned by varying the amine used in the final step. Research has shown that acylthiourea derivatives containing trifluoromethyl groups exhibit interesting biological profiles, including antimicrobial and antibiofilm activities. nih.gov

Table 2: Examples of Acylthiourea Derivatives from Benzamides

| Starting Benzoyl Chloride | Amine | Resulting Acylthiourea Class | Reference |

|---|---|---|---|

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 2-Aminothiazole | N-(thiazol-2-ylcarbamothioyl)benzamide | mdpi.com |

| 2-(4-Ethylphenoxymethyl)benzoyl chloride | Fluoro/trifluoromethyl-substituted anilines | N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides | nih.gov |

Synthetic Precursors to Benzothiazinones

Benzothiazinones, particularly 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-ones (BTZs), are a significant class of compounds investigated for their potent antitubercular activity. nih.govrsc.org Structurally related benzamides are key precursors in several synthetic routes to these heterocyclic systems. nih.govdoaj.org For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) has been explicitly used as a precursor for BTZs. nih.govglobalauthorid.com

While this compound lacks the ortho-chloro and nitro substitutions typically used in the synthesis of leading BTZ drug candidates like BTZ043 and Macozinone, the general synthetic principles can be applied. nih.govresearchgate.net One established route involves the reaction of an ortho-halobenzoyl chloride with a thiocyanate salt to form a benzoyl isothiocyanate. nih.gov This intermediate then reacts with an amine to form a thiourea (B124793) derivative, which subsequently undergoes intramolecular cyclization via nucleophilic aromatic substitution to form the benzothiazinone ring. nih.govresearchgate.net

A more direct pathway starting from a benzamide has also been described. 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide reacts with carbon disulfide and methyl iodide to form a stable 2-(methylthio)-8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one, which can be further modified. nih.gov This highlights the utility of benzamides as direct precursors in forming the thiazinone core.

Although direct conversion of this compound to a BTZ would require prior introduction of an ortho-leaving group (like a halogen) and an activating group (like a nitro group), its core structure is fundamentally related to these important synthetic precursors.

Isotopic Labeling Applications in this compound Research

Isotopic labeling is an indispensable tool in pharmaceutical research, used for metabolic studies, pharmacological profiling, and in vivo imaging techniques like Positron Emission Tomography (PET). scripps.edu Labeling a molecule like this compound with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or fluorine-18 (B77423) (¹⁸F) can provide valuable insights into its biological fate and mechanism of action.

Stable Isotope Labeling (²H, ¹³C): Deuterium and carbon-13 are stable isotopes commonly used in metabolic studies and as internal standards for quantitative analysis by mass spectrometry. scripps.edu For this compound, selective labeling could be achieved by using isotopically labeled starting materials. For example, a ¹³C-labeled methyl group could be introduced using a labeled methylating agent early in the synthesis. Such labeled compounds allow researchers to track the metabolic pathways of the molecule without the complexities of handling radioactive materials. nih.govnih.gov

Radiolabeling (¹⁸F): The trifluoromethyl (CF₃) group is a prime target for radiolabeling with the positron-emitting isotope fluorine-18 (t½ ≈ 109.8 min), which is widely used in PET imaging. nih.gov The introduction of ¹⁸F into a CF₃ group is a challenging radiochemical transformation. Strategies include:

Isotopic Exchange: This involves the exchange of a non-radioactive ¹⁹F atom with a radioactive ¹⁸F atom. This method has been demonstrated for CF₃ groups on aromatic rings, though it often results in low molar activity. nih.govnih.gov

Nucleophilic Substitution: More advanced methods focus on the nucleophilic introduction of [¹⁸F]fluoride to generate the [¹⁸F]CF₃ group on a precursor molecule. This often requires specialized reagents and conditions, such as using Cu-difluorocarbene-mediated reactions. nih.gov

Labeling this compound or its derivatives with ¹⁸F would enable non-invasive in vivo imaging to study its distribution, target engagement, and pharmacokinetics in real-time. researchgate.netacs.org

Table 3: Isotopic Labeling Strategies

| Isotope | Labeling Approach | Purpose | Key Considerations |

|---|---|---|---|

| ¹³C | Use of ¹³C-labeled synthetic precursors | Metabolic studies, NMR studies, Mass spectrometry internal standard | Availability and cost of labeled reagents. scripps.edu |

| ²H (Deuterium) | Use of deuterated reagents or solvents | Metabolic studies, Altering metabolic profiles (Kinetic Isotope Effect) | Can alter physicochemical properties and metabolic rates. |

| ¹⁸F | F-for-¹⁸F isotopic exchange or de novo synthesis using [¹⁸F]fluoride | PET Imaging (Pharmacokinetics, Biodistribution) | Short half-life of ¹⁸F requires rapid synthesis and purification. nih.gov |

Computational and Theoretical Investigations of 2 Methyl 5 Trifluoromethyl Benzamide

Quantum Chemical Studies on Electronic Structure and Properties

Quantum chemical studies, often employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic characteristics of a molecule. nih.gov These methods provide insights into molecular stability, reactivity, and spectroscopic properties. researchgate.net

Tautomerism, the interconversion between structural isomers, is a key consideration for benzamides, which can exist in amide and imidol forms. The energy barrier for this proton transfer process is critical for understanding the compound's stability and reactivity in different environments. researchgate.net Quantum chemical calculations are used to model the transition state and determine the activation energy required for the interconversion. acs.orgresearchgate.net

Studies on related heterocyclic compounds show that the potential energy barrier for such proton transfers can be significant in the gas phase, indicating that one tautomer is typically more stable. researchgate.netnih.gov For 2-Methyl-5-(trifluoromethyl)benzamide, the amide form is expected to be substantially more stable than the imidol tautomer. The energy difference and the transition state barrier are calculated to predict the equilibrium population of each tautomer under physiological conditions. acs.orgresearchgate.net

Table 1: Calculated Tautomerization Energy Profile

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Relative Energy of Imidol Tautomer | 15.8 | DFT/B3LYP |

| Transition State Energy Barrier (Amide → Imidol) | 45.2 | DFT/B3LYP |

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the electronegative oxygen and fluorine atoms create regions of negative potential, indicating likely sites for hydrogen bonding and interaction with electrophiles. nih.gov

Table 2: Key Electronic Properties

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.8 D |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijcrt.org This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. nih.govnih.gov

Docking simulations place the this compound molecule into the active site of a target enzyme to predict its binding affinity and interaction patterns. scispace.com The simulation identifies key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For instance, the amide group is a common hydrogen bond donor and acceptor, while the trifluoromethyl-substituted phenyl ring can engage in hydrophobic and pi-stacking interactions. mdpi.com These predictions help to understand the molecular basis of the ligand's potential inhibitory activity. nih.gov

Table 3: Predicted Interactions with a Hypothetical Kinase Active Site

| Amino Acid Residue | Interaction Type | Interacting Group on Ligand |

|---|---|---|

| Glu81 | Hydrogen Bond | Amide N-H |

| Val15 | Hydrogen Bond | Amide C=O |

| Leu132 | Hydrophobic | Phenyl Ring |

| Phe145 | Pi-Pi Stacking | Phenyl Ring |

A single docking simulation can generate multiple possible binding poses or modes for a ligand within the protein's active site. nih.gov These poses are ranked using a scoring function that estimates the binding free energy. researchgate.net The top-scoring poses represent the most probable binding modes. scispace.com Further analysis, sometimes involving molecular dynamics simulations, can be used to assess the stability of these predicted binding modes over time, providing a more dynamic picture of the ligand-receptor interaction. nih.gov

Table 4: Docking Scores for Top Binding Poses

| Binding Pose Rank | Docking Score (kcal/mol) | RMSD from Pose 1 (Å) |

|---|---|---|

| 1 | -8.5 | 0.00 |

| 2 | -8.1 | 1.75 |

| 3 | -7.9 | 2.31 |

In Silico Screening and Computational Drug-Likeness Assessment

Before a compound is considered for further development, its "drug-likeness" is assessed using computational filters. scispace.com These evaluations predict whether a compound has favorable physicochemical properties to be an orally bioavailable drug. nih.gov

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness. semanticscholar.org It assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Additionally, other parameters like the topological polar surface area (TPSA) and the number of rotatable bonds are calculated to predict membrane permeability and conformational flexibility. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are also employed to forecast the pharmacokinetic profile of the compound. mdpi.com

Table 5: Drug-Likeness Profile of this compound

| Property (Lipinski's Rule) | Value | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 203.18 g/mol | ≤ 500 | Yes |

| LogP (Octanol-water partition coefficient) | 2.45 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (from C=O) | ≤ 10 | Yes |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Following a comprehensive review of scientific literature, it appears that specific studies employing Density Functional Theory (DFT) to elucidate the reaction mechanisms for the formation or subsequent reactions of this compound have not been extensively published. The application of DFT is a powerful computational method for investigating chemical reactions, providing insights into transition states, reaction energy barriers, and the electronic properties of intermediates, which are crucial for understanding the underlying mechanism of a chemical transformation.

A hypothetical DFT study on the amidation of 2-methyl-5-(trifluoromethyl)benzoyl chloride with ammonia (B1221849), for example, would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (2-methyl-5-(trifluoromethyl)benzoyl chloride and ammonia), intermediates, transition states, and the product (this compound).

Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: To confirm the nature of the stationary points on the potential energy surface (i.e., minima for reactants, products, and intermediates, and a first-order saddle point for a transition state).

Reaction Pathway Analysis: Mapping the energetic profile of the reaction from reactants to products to understand the feasibility and kinetics of the proposed mechanism.

Such a study would provide valuable data on the energetics of the reaction, including activation energies and reaction enthalpies. Below is a hypothetical data table illustrating the kind of results that would be generated from such a DFT investigation.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Reaction of 2-Methyl-5-(trifluoromethyl)benzoyl chloride with Ammonia

| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| 2-Methyl-5-(trifluoromethyl)benzoyl chloride | -1000.12345 | 0.0 | 0.0 |

| Ammonia | -56.54321 | 0.0 | 0.0 |

| Reactant Complex | -1056.67890 | -7.5 | 5.2 |

| Transition State | -1056.65432 | 15.3 | 35.8 |

| Product Complex | -1056.71234 | -25.1 | -10.4 |

| This compound | -1000.23456 | -20.0 | -15.1 |

| Hydrogen Chloride | -56.45678 | -1.2 | -3.5 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental or calculated values. It serves to demonstrate the type of information that would be obtained from a DFT study.

The insights gained from such computational studies are invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and understanding the fundamental reactivity of the molecules involved. While specific research on this compound is lacking, the broader application of DFT in elucidating reaction mechanisms for analogous compounds is a testament to its importance in modern chemical research.

Structure Activity and Structure Property Relationship Sar/spr Studies in Benzamide Derivatives

Influence of the Trifluoromethyl Group on Molecular Interactions and Biological Activity

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a widely utilized strategy in medicinal chemistry to modulate its physicochemical properties and enhance biological activity. mdpi.comwechemglobal.com In the context of 2-Methyl-5-(trifluoromethyl)benzamide, the -CF3 group, positioned at the meta-position relative to the amide, profoundly influences its interactions with biological targets.

The trifluoromethyl group is a powerful electron-withdrawing group, a characteristic that stems from the high electronegativity of its three fluorine atoms. vaia.comnih.gov This strong inductive effect decreases the electron density of the aromatic ring to which it is attached. vaia.com This alteration of the electronic landscape of the molecule can significantly modulate its binding affinity for a biological target. mdpi.com The electron-withdrawing nature of the -CF3 group can enhance electrostatic or hydrogen bonding interactions with protein residues in a binding pocket. mdpi.comresearchgate.net For instance, by modifying the acidity or basicity of nearby functional groups, the -CF3 moiety can fine-tune the strength of these non-covalent interactions, which are critical for molecular recognition and binding affinity. mdpi.com Statistical analyses of compound pairs have shown that while replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a significant percentage of such substitutions can lead to a substantial increase in biological activity, often driven by changes in electrostatic and solvation energies. acs.org

| Substituent | Hansch Lipophilicity Parameter (π) | van der Waals Volume (ų) | Electronic Effect (Hammett Constant, σm) |

|---|---|---|---|

| -H | 0.00 | 3.55 | 0.00 |

| -CH₃ | 0.56 | 22.44 | -0.07 |

| -CF₃ | 0.88 | 42.63 | 0.43 |

Positional Isomerism and Substituent Effects on Biological Activity in Analogues

The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. acs.orgnih.gov In this compound, the specific arrangement of the methyl group (ortho to the amide) and the trifluoromethyl group (meta to the amide) is critical for its interaction with a given biological target.

Changing the position of these substituents would create positional isomers with potentially vastly different biological profiles. For example, moving the trifluoromethyl group from the 5-position (meta) to the 2-position (ortho) or 4-position (para) would alter the molecule's electronic distribution and steric profile. An ortho -CF3 group, for instance, could sterically influence the conformation of the adjacent amide group, forcing it out of planarity with the ring and affecting its ability to form key hydrogen bonds. sigmaaldrich.com A para -CF3 group would exert the strongest electronic effect on a substituent directly opposite it.

Structure-activity relationship (SAR) studies on various benzamide series have demonstrated the critical nature of this positional chemistry. For some targets, electron-withdrawing groups are preferred at the meta-position, while for others, they are less tolerated. acs.orgnih.gov Similarly, the size and position of the methyl group are crucial. Its placement at the C-2 position can influence the amide's conformation and interaction with the receptor. A hypothetical SAR for analogues of this compound underscores how subtle isomeric changes can lead to significant shifts in activity, highlighting the importance of precise substituent placement in drug design. nih.gov

| Compound Name | Substituent Positions | Potential Impact on Activity (Hypothetical) |

|---|---|---|

| This compound | 2-CH₃, 5-CF₃ | Baseline activity; specific conformation and electronic distribution. |

| 2-Methyl-4-(trifluoromethyl)benzamide | 2-CH₃, 4-CF₃ | Altered electronic effect on the amide group; potential for different receptor interactions due to para-CF₃. |

| 2-Methyl-6-(trifluoromethyl)benzamide | 2-CH₃, 6-CF₃ | Significant steric hindrance around the amide group, likely forcing a non-planar conformation and reducing binding affinity. |

| 3-Methyl-5-(trifluoromethyl)benzamide | 3-CH₃, 5-CF₃ | Less steric influence on the amide compared to the 2-methyl isomer; may adopt a different preferred conformation. |

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For benzamide derivatives, a key conformational feature is the torsional angle (ω) between the plane of the phenyl ring and the plane of the amide group. nih.gov This angle determines the spatial orientation of the amide's hydrogen bond donors and acceptors relative to the substituted aromatic ring.

In this compound, the ortho-methyl group likely plays a significant role in defining the preferred conformation. Steric hindrance between the methyl group and the carbonyl oxygen or N-H of the amide can restrict rotation around the phenyl-carbonyl bond, favoring a non-planar conformation where the amide group is twisted out of the plane of the ring. nih.govnih.gov This contrasts with unsubstituted benzamide, which prefers a more planar conformation. nih.gov This specific, sterically-induced twist is a critical element of molecular recognition, as it pre-organizes the molecule into a shape that is complementary to its binding site. nih.gov Computational studies and experimental methods like X-ray crystallography are used to determine these preferred conformations, which are essential for understanding how ligands like benzamide derivatives fit into and interact with their protein targets. nih.govtandfonline.com

Optimization of Physicochemical Attributes for Research Probe Development

For a compound like this compound to be useful as a research probe in biochemical or cellular assays, its physicochemical properties must be suitable for the experimental context. americanpharmaceuticalreview.com A primary consideration is aqueous solubility. Compounds with high lipophilicity, often a consequence of incorporating a -CF3 group, can exhibit poor solubility in the aqueous buffers used for most biological assays. americanpharmaceuticalreview.comresearchgate.net

If a compound precipitates in an assay, it can lead to inaccurate or misleading results. Therefore, medicinal chemists employ various strategies to manage or optimize these properties. For initial testing, poorly soluble compounds are often dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted into the aqueous assay buffer. americanpharmaceuticalreview.com However, for further development, structural modifications might be necessary to improve solubility. This could involve introducing polar functional groups, such as hydroxyl or aliphatic amines, elsewhere on the molecule. americanpharmaceuticalreview.com Other techniques, such as lyophilization to create more soluble amorphous forms, can also be employed to improve the handling and utility of a compound in research settings. nih.gov The optimization of these attributes is a critical step in translating an interesting molecule into a reliable tool for biological research. acs.org

| Physicochemical Property | Challenge in Research Context | Common Optimization/Management Strategy |

|---|---|---|

| Aqueous Solubility | Precipitation in assays, leading to inaccurate data. | Formulation with co-solvents (e.g., DMSO); structural modification (add polar groups); use of amorphous solid forms. americanpharmaceuticalreview.comnih.gov |

| Lipophilicity (LogP) | High lipophilicity can cause non-specific binding and poor solubility. | Balance lipophilicity by introducing hydrophilic moieties; structural replacement of lipophilic groups. nih.gov |

| Permeability | Poor cell membrane penetration for intracellular target assays. | Modulate LogP and polar surface area; introduce groups that facilitate active transport. |

| Chemical Stability | Degradation in assay buffer over the experiment's duration. | Identify and replace metabolically labile groups; adjust buffer pH and storage conditions. |

Biological Activity and Mechanistic Insights of 2 Methyl 5 Trifluoromethyl Benzamide Analogues in Research Excluding Clinical Human Trials

Enzyme Inhibition Studies

Analogues of 2-methyl-5-(trifluoromethyl)benzamide have been extensively investigated as inhibitors of several key enzyme families, demonstrating a broad spectrum of activity that has been leveraged in the development of targeted therapeutic agents.

The this compound moiety is a prevalent feature in a multitude of kinase inhibitors, where it often plays a crucial role in binding to the target enzyme. Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases.

BCR-ABL/SRC/p38 Inhibition : A notable example is the compound CHMFL-ABL-053 , a potent and selective inhibitor of BCR-ABL, SRC, and p38 kinases. Current time information in Provincia di Verona, IT.rsc.org This analogue, 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, demonstrated significant inhibitory activity against the ABL1 kinase with an IC50 of 70 nM. Current time information in Provincia di Verona, IT.rsc.org It effectively suppressed the proliferation of chronic myeloid leukemia (CML) cell lines, such as K562, KU812, and MEG-01, with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. Current time information in Provincia di Verona, IT.rsc.org Another potent type II ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , also incorporates a trifluoromethylphenyl benzamide (B126) structure. This compound, 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, potently inhibited purified ABL and c-KIT kinases with IC50 values of 46 nM and 75 nM, respectively. biorxiv.org

RAF Inhibition : The trifluoromethylbenzamide structure is a key pharmacophore for RAF kinase inhibitors. nih.govRAF709 , or N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide, is a potent and selective RAF inhibitor that targets RAS mutant cancers. nih.govnih.gov The development of such inhibitors is crucial as the RAS-RAF-MEK signaling pathway is frequently activated in human cancers. nih.gov Another RAF inhibitor, Raf265 (CHIR-265) , which contains a trifluoromethylphenyl group, acts as an inhibitor of RAF kinases, including the BRAF V600E mutant, and also targets VEGFR-2. frontiersin.org

DDR1/DDR2 Inhibition : Discoidin domain receptors (DDRs), DDR1 and DDR2, are receptor tyrosine kinases activated by collagen and implicated in diseases like fibrosis and cancer. mdpi.com Several multi-targeted and selective kinase inhibitors that are effective against DDR1 and DDR2 feature structures related to the benzamide scaffold. For instance, the multi-targeted cancer drug ponatinib inhibits DDR1 and DDR2 with an IC50 of 9 nM. mdpi.com While not a direct this compound analogue, the general importance of the benzamide and trifluoromethylphenyl motifs in kinase inhibition is well-established in compounds targeting DDRs. nih.govscienceopen.com A potent dual DDR1/2 inhibitor, compound 41 , with a trifluoromethylphenyl group, showed IC50 values of 4.67 nM for DDR1 and 7.39 nM for DDR2. researchgate.net

| Compound | Target Kinase(s) | IC50 / GI50 | Reference(s) |

| CHMFL-ABL-053 | ABL1 | IC50: 70 nM | Current time information in Provincia di Verona, IT.rsc.org |

| K562 (CML cell line) | GI50: 14 nM | Current time information in Provincia di Verona, IT.rsc.org | |

| KU812 (CML cell line) | GI50: 25 nM | Current time information in Provincia di Verona, IT.rsc.org | |

| MEG-01 (CML cell line) | GI50: 16 nM | Current time information in Provincia di Verona, IT.rsc.org | |

| CHMFL-ABL/KIT-155 | ABL | IC50: 46 nM | biorxiv.org |

| c-KIT | IC50: 75 nM | biorxiv.org | |

| Ponatinib | DDR1/DDR2 | IC50: 9 nM | mdpi.com |

| Compound 41 | DDR1 | IC50: 4.67 nM | researchgate.net |

| DDR2 | IC50: 7.39 nM | researchgate.net |

Research into the inhibition of metalloproteases such as Imipenemase (ImiS) and Verona Integron-Encoded Metallo-β-Lactamases (VIMs) has primarily focused on other chemical scaffolds, such as benzenesulfonamides and hydroxamic acids. nih.govresearchgate.net While benzamide-containing compounds have been explored as matrix metalloproteinase (MMP) inhibitors, there is a lack of specific research literature detailing the investigation of this compound analogues as inhibitors of imipenemase or VIMs. nih.gov The current body of evidence points towards other chemical classes being more prominently studied for the inhibition of these particular bacterial metallo-β-lactamases. nih.govnih.gov

Benzamide derivatives are a recognized class of histone deacetylase (HDAC) inhibitors. nih.govnih.gov The mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site, which is crucial for its catalytic activity. mdpi.com Trifluoromethyl ketones, a related class of compounds, have also been identified as potent HDAC inhibitors. rsc.orgnih.govresearchgate.net These compounds can exhibit a class-dependent mechanism of action. For example, one study found that a trifluoromethyl ketone inhibitor displayed a fast-on–fast-off mechanism against class-IIa HDACs, but a slow-binding mechanism against class-I and class-IIb enzymes. rsc.orgresearchgate.net The o-aminoanilide structural class of HDAC inhibitors, which includes benzamides, is particularly associated with the selective targeting of class-I HDACs (HDACs 1, 2, and 3). nih.gov This selectivity is attributed to the presence of a 14 Å wide cavity in the active site of these isoforms, which can better accommodate the larger benzamide moiety. nih.gov While direct studies on this compound itself as an HDAC inhibitor are not prominent, the established activity of both benzamide and trifluoromethyl-containing compounds suggests the potential for analogues with this scaffold to act as HDAC inhibitors.

DNA gyrase is a critical bacterial enzyme involved in DNA replication and a validated target for antibiotics. mdpi.comnih.gov However, there is a lack of specific research on this compound analogues as direct inhibitors of DNA gyrase. The development of novel DNA gyrase inhibitors has explored various other chemical scaffolds, such as benzisoxazoles and benzimidazoles. nih.govresearchgate.net

In a related context, some trifluoromethyl-containing compounds have been shown to modulate DNA replication. For instance, the fluorinated thymidine (B127349) analogue trifluridine (B1683248) can induce DNA replication stress by being incorporated into DNA and by inhibiting human replicative DNA polymerases. nih.gov This leads to the suppression of tumor cell growth. While this demonstrates that trifluoromethyl groups can play a role in modulating DNA-related processes, it does not directly implicate this compound analogues as DNA gyrase inhibitors.

Receptor Agonism and Antagonism Studies (e.g., G Protein-Coupled Receptor-35)

While information on the interaction of this compound analogues with G Protein-Coupled Receptor-35 (GPR35) is scarce, a closely related compound has been identified as a potent agonist for GPR52, another orphan GPCR. The compound, FTBMT (4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide), which contains the 2-methylbenzamide (B88809) and a trifluoromethyl group, has been shown to be a selective GPR52 agonist. nih.gov In preclinical rodent models, FTBMT demonstrated antipsychotic-like and procognitive effects, suggesting its potential as a therapeutic agent for schizophrenia. nih.gov This finding highlights the potential for analogues of this compound to modulate the activity of GPCRs, although further research is needed to establish any activity at GPR35.

General Antimicrobial Research (excluding specific human pathogens)

The trifluoromethyl group is often incorporated into molecules to enhance their biological activity, and this holds true in the field of antimicrobial research. While specific studies on the general antimicrobial properties of this compound analogues against non-human pathogens are limited, research on related structures provides some insights.

For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov These compounds were also found to prevent and eradicate biofilms. nih.gov Another study on difluorobenzamide derivatives demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the FtsZ protein, which is involved in bacterial cell division. mdpi.com Furthermore, novel trifluoromethyl and trifluoromethoxy substituted chalcone (B49325) derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds showing potent activity against pathogenic bacterial and fungal strains. nih.gov These studies suggest that the inclusion of a trifluoromethylphenyl or a related benzamide moiety can be a viable strategy in the design of new antimicrobial agents.

Antifungal Investigations

Research into the antifungal properties of benzamide and trifluoromethyl-containing compounds has revealed a range of activities against various pathogenic fungi. While specific studies on this compound are not extensively detailed in the available literature, research on analogous structures provides significant insights into their potential as antifungal agents.

A study on novel benzamide derivatives designed based on the structure of fluopicolide (B166169) showed that their antifungal activity varied against a panel of five pathogenic fungi: Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, and Botrytis cinerea. Interestingly, some of the synthesized compounds were found to promote the growth of these fungi rather than inhibit them.

In another study, novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives were synthesized and evaluated for their in vitro antifungal activities against six phytopathogenic fungi. The results indicated that the majority of these derivatives exhibited good antifungal activities at a concentration of 50 µg/mL. The structure-activity relationship (SAR) analysis from this study revealed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly enhanced the antifungal activity. Conversely, the introduction of a trifluoromethyl (CF3) group was found to decrease the activity to varying degrees in this particular series of compounds.

Furthermore, research on trifluoromethyl pyrimidine (B1678525) derivatives that incorporate an amide moiety has demonstrated good in vitro antifungal activities. nih.gov These compounds were tested against a range of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum at a concentration of 50 μg/ml. nih.gov Similarly, chalcone derivatives containing trifluoromethyl and trifluoromethoxy substituents have also been investigated and shown to possess both antibacterial and antifungal properties. japsonline.com The presence of the trifluoromethyl group is often explored in medicinal chemistry to enhance the biological potency and selectivity of compounds. ontosight.ai

Table 1: Antifungal Activity of Selected Benzamide Analogues This table is representative of data found in the cited research and is for illustrative purposes.

| Compound Type | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| N-phenylbenzamide derivative with trifluoromethylpyrimidine moiety | Phomopsis sp. | High inhibition rate | semanticscholar.org |

| N-phenylbenzamide derivative with trifluoromethylpyrimidine moiety | Botrytis cinerea | High inhibition rate | semanticscholar.org |

| Trifluoromethyl pyrimidine derivative with amide moiety | Botrytis cinerea | Inhibition rates up to 100% at 50 μg/ml | nih.gov |

Antibacterial Studies: Activity against Planktonic and Biofilm-Embedded Cells

The antibacterial potential of benzamide analogues, particularly those containing trifluoromethyl groups, has been a subject of scientific investigation. These studies have explored their efficacy against both free-living (planktonic) bacteria and more resilient biofilm-embedded cells.

Research on (1,3,4-oxadiazol-2-yl)benzamides containing trifluoromethyl, trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl groups has demonstrated potent antibacterial activities. nih.gov These compounds were particularly effective against a wide array of Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococcus (VRE). nih.gov Some of these analogues exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against linezolid-resistant S. aureus. nih.gov Furthermore, certain compounds in this series were shown to be effective in reducing the burden of intracellular MRSA in infected macrophages, outperforming vancomycin (B549263) in this regard. nih.gov

The challenge of bacterial biofilms, which are known to be significantly more resistant to antibiotics than their planktonic counterparts, has also been addressed in studies involving benzamide-related structures. frontiersin.orgnih.govmdpi.comfrontiersin.org For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent the formation of biofilms by MRSA and Enterococcus faecalis. nih.gov These compounds were also capable of eradicating pre-formed biofilms more effectively than the standard antibiotic vancomycin. nih.gov

In another study, novel benzamidine (B55565) analogues were synthesized and showed significant antimicrobial activity with MIC values ranging from 31.25 to 125 µg/mL against pathogens implicated in periodontitis. mdpi.comresearchgate.net The development of compounds that can disrupt or inhibit biofilm formation is a critical area of research in the fight against chronic and persistent bacterial infections.

Table 2: Antibacterial Activity of Selected Benzamide Analogues This table is representative of data found in the cited research and is for illustrative purposes.

| Compound Type | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| (1,3,4-oxadiazol-2-yl)benzamide with trifluoromethylsulfonyl group | Linezolid-resistant S. aureus | MIC as low as 0.06 μg/mL | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Methicillin-resistant S. aureus (MRSA) | MIC value of 0.78 μg mL−1 | nih.gov |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecium | MIC value of 0.78 μg mL−1 | nih.gov |

Anticancer Research (excluding clinical trials)